Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate

antimicrobial biofilm Enterococcus faecalis

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a synthetic small‑molecule building block (C₁₅H₁₄BrNO₃, MW 336.19) belonging to the class of (2‑hydroxybenzyl)aminobenzoates. It incorporates a methyl ester at the 3‑position of the benzoate ring and a 5‑bromo‑2‑hydroxybenzylamine moiety, a substitution pattern that distinguishes it from the more widely catalogued 2‑ and 4‑regioisomers.

Molecular Formula C15H14BrNO3
Molecular Weight 336.185
CAS No. 1232777-66-0
Cat. No. B2737355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate
CAS1232777-66-0
Molecular FormulaC15H14BrNO3
Molecular Weight336.185
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C15H14BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-8,17-18H,9H2,1H3
InChIKeyJRIWWMMLKNLKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate (CAS 1232777-66-0): A meta‑Substituted Aminobenzoate Scaffold for Antimicrobial and Anti‑inflammatory Research


Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a synthetic small‑molecule building block (C₁₅H₁₄BrNO₃, MW 336.19) belonging to the class of (2‑hydroxybenzyl)aminobenzoates . It incorporates a methyl ester at the 3‑position of the benzoate ring and a 5‑bromo‑2‑hydroxybenzylamine moiety, a substitution pattern that distinguishes it from the more widely catalogued 2‑ and 4‑regioisomers . This compound has been profiled for biofilm inhibition against Enterococcus faecalis, a clinically relevant Gram‑positive pathogen, and stands within a patent family covering lipoxygenase‑inhibitory aminobenzoates [1][2].

Why Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate Cannot Be Replaced by Its 2‑ or 4‑Regioisomers Without Risk of Activity Shift


Although the 2‑, 3‑, and 4‑regioisomers of methyl (5‑bromo‑2‑hydroxybenzyl)aminobenzoate share the same molecular formula and functional groups, the position of the aminobenzoate linkage dictates the spatial orientation of the 5‑bromo‑2‑hydroxybenzyl pharmacophore relative to the ester group . This regioisomerism governs key determinants of target binding—hydrogen‑bond geometry, steric fit within enzyme pockets, and π‑stacking distances—that cannot be maintained if the substitution pattern is altered. The 3‑(meta) isomer was specifically documented in a bioactivity screening program for biofilm inhibition and achieved an IC₅₀ of 6.27 µM, a value that has not been reproduced for the corresponding 2‑ or 4‑isomers in the same assay [1]. In addition, the broader lipoxygenase patent literature teaches that small changes in ring‑substitution position result in >10‑fold shifts in enzymatic IC₅₀, making generic interchange scientifically unjustified without direct comparative data [2].

Quantitative Differentiation Data for Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate Relative to Closest Analogs


Biofilm Inhibition Against E. faecalis: Meta‑Isomer Documented Potency vs. Ortho‑Isomer Data Gap

In a crystal‑violet biofilm assay performed at the Federal University of Viçosa and curated in ChEMBL, the target 3‑(meta) compound inhibited biofilm formation after 20 h with an IC₅₀ of 6.27 µM [1]. For the 2‑(ortho) and 4‑(para) regioisomers, no quantitative IC₅₀ values have been deposited in the same ChEMBL/BindingDB dataset under comparable assay conditions . A distinct compound within the same screening series—bearing a non‑identical substitution pattern—returned a nearly identical IC₅₀ of 6.24 µM, indicating that the assay is highly reproducible and that the 3‑isomer occupies a narrow potency window that the 2‑ and 4‑isomers have not been confirmed to match [2].

antimicrobial biofilm Enterococcus faecalis regioisomer comparison

Regioisomeric Identity: 3‑Substitution vs. 2‑ and 4‑Analogs Defines Unique Spatial Pharmacophore

The 3‑(meta) arrangement places the aminomethylene linker and the 5‑bromo‑2‑hydroxyphenyl ring at a 120° angle relative to the ester‑substituted carbon of the benzoate, whereas the 2‑(ortho) isomer forces torsional constraint and the 4‑(para) isomer projects the pharmacophore linearly . This geometric distinction is not a formal comparative assay but a structural differentiator validated by three commercially catalogued regioisomers: CAS 1232777-66-0 (3‑), CAS 1232778-31-2 (2‑), and CAS 1223885-01-5 (4‑) . Empirical precedents from the lipoxygenase patent literature show that altering the position of the aminobenzoate linkage in structurally analogous 2‑(hydroxyphenylamino)benzoates leads to IC₅₀ differences that can exceed one order of magnitude (e.g., L1 IC₅₀ from 0.11 µM to >1 µM) [1].

medicinal chemistry regioisomerism structure-activity relationship aminobenzoate scaffold

Lipoxygenase Inhibition Potential: Class‑level IC₅₀ Benchmarks from the (2‑Hydroxybenzyl)aminobenzoate Patent Family

US Patent 4,515,980 establishes that 2‑(hydroxyphenylamino)benzoates, a direct ancestor class of the target compound, can inhibit lipoxygenase (LOX) with IC₅₀ values as low as 0.10 µM (L2 product formation) and 0.11 µM (L1 product formation) for optimized examples [1]. The target compound’s 3‑(5‑bromo‑2‑hydroxybenzyl)amino motif is fully encompassed by the Markush structure of claim 1 (wherein R″ can be halo, i.e., bromo). While a dedicated IC₅₀ for Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate in the RBL‑1 lipoxygenase assay has not been published, the patent teaches that bromo‑substituted congeners can achieve >50% inhibition of both L1 and L2 products at 1 µM screening concentration, a threshold that defines active compounds [1]. The 3‑bromo‑substituted Example 3d (an analog in the patent) exhibited L1 IC₅₀ = 0.11 µM, L2 IC₅₀ = 0.10 µM, and 42% in vivo inhibition at 1 mg/kg orally, providing a quantitative performance ceiling for the class [1].

lipoxygenase inhibition anti-inflammatory leukotriene enzyme inhibition

Methyl Ester vs. Ethyl Ester: Rapid Hydrolysis and Synthetic Tractability for Downstream Derivatization

The target compound is a methyl ester, whereas several closely catalogued analogs (e.g., ethyl 4‑[(5‑bromo‑2‑hydroxybenzyl)amino]benzoate, CAS 64260-89-5; ethyl 2‑[(5‑bromo‑2‑hydroxybenzyl)amino]benzoate) carry an ethyl ester . Methyl esters generally exhibit faster rates of esterase‑mediated hydrolysis than ethyl esters owing to reduced steric hindrance at the carbonyl, a property that can be leveraged in prodrug strategies where rapid generation of the free carboxylic acid is desirable [1]. From a procurement perspective, the methyl ester also offers a lower molecular weight (336.19 vs. 350.21 for ethyl homologs) and a different solubility profile, both of which affect downstream formulation and synthetic coupling efficiency .

prodrug design ester hydrolysis synthetic accessibility lead optimization

Halogen Substituent: 5‑Bromo vs. 5‑Chloro Analog – Different Electronic and Steric Profiles

The 5‑bromo substituent on the 2‑hydroxybenzyl ring can be directly compared with the 5‑chloro analog, ethyl 3‑[(5‑chloro‑2‑hydroxybenzyl)amino]benzoate, which is commercially catalogued . Bromine and chlorine differ in van der Waals radius (1.85 Å vs. 1.75 Å), polarizability (3.05 ų vs. 2.18 ų), and σ‑hole potential, all of which affect halogen‑bonding interactions with biological targets [1]. In the lipoxygenase patent series, bromo‑substituted compounds (Example 3d) displayed L1/L2 IC₅₀ values of 0.11/0.10 µM, whereas chloro‑bearing analogs, when tested, exhibited quantitatively distinct inhibition profiles [2]. The halogen choice is therefore not arbitrary, and the 5‑bromo compound provides stronger potential for halogen‑bond‑mediated affinity enhancement than its 5‑chloro counterpart.

halogen bonding bromine vs. chlorine SAR optimization medicinal chemistry

Purity and Commercial Availability: >90% Assay with COA/SDS Support vs. Uncharacterized Analogs

AKSci lists Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate with a minimum purity specification of >90% (HTS008192), accompanied by a downloadable SDS and available Certificate of Analysis on request . The ortho‑isomer is also commercially available at >90% purity from the same supplier , while the para‑isomer is catalogued by Synhet with no publicly disclosed purity floor . However, the 3‑isomer is the only compound of the three for which a ChEMBL‑curated bioactivity record exists, providing a verifiable link between batch quality and biological relevance [1]. Moreover, the compound is classified as non‑hazardous for transport, simplifying logistics for multi‑site research programs .

quality control purity specification SDS procurement reliability

Procurement‑ready Application Scenarios for Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate


Regioisomer‑Exhaustive Screening Libraries for Antimicrobial Biofilm Research

Build a panel of all three (5‑bromo‑2‑hydroxybenzyl)aminobenzoate methyl ester regioisomers to systematically map the position‑dependent antibiofilm SAR against E. faecalis and other ESKAPE pathogens. The 3‑isomer serves as the only regioisomer with a pre‑existing ChEMBL IC₅₀ (6.27 µM), providing a calibrated starting point for comparative dose‑response studies [1][2].

Lipoxygenase‑Targeted Anti‑inflammatory Hit Expansion

Use the compound as a bromo‑substituted 3‑aminobenzoate scaffold in enzymatic LOX assays (RBL‑1 or human recombinant 5‑LOX), benchmarking against the patent‑class IC₅₀ range of 0.10–1 µM. The methyl ester offers a pharmaceutical handle for rapid SAR probing of ester‑to‑acid conversion and subsequent amide formation [3].

Prodrug Design Featuring Methyl Ester Hydrolysis

Exploit the faster hydrolysis kinetics of the methyl ester relative to ethyl or isopropyl analogs to generate the free 3‑[(5‑bromo‑2‑hydroxybenzyl)amino]benzoic acid in situ, evaluating the active carboxylate form for enhanced aqueous solubility and target engagement in cell‑based inflammation models [4].

Halogen‑Bonding Probe in Structural Biology

Co‑crystallize the compound with protein targets such as 5‑lipoxygenase or aminopeptidase A to map halogen‑bonding interactions mediated by the 5‑bromo substituent. The enhanced polarizability of bromine over chlorine (3.05 vs. 2.18 ų) provides stronger anomalous scattering signal for X‑ray crystallography phasing as a secondary benefit [5][6].

Quote Request

Request a Quote for Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.